molecular formula C16H16N2O2S B2408601 N-(4-(2-oxopiperidin-1-yl)phenyl)thiophene-2-carboxamide CAS No. 941918-46-3

N-(4-(2-oxopiperidin-1-yl)phenyl)thiophene-2-carboxamide

Cat. No. B2408601
CAS RN: 941918-46-3
M. Wt: 300.38
InChI Key: AJTSKXNKAUDYOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-(2-oxopiperidin-1-yl)phenyl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C16H18N2OS . It is a complex material with diverse research applications . This compound is known for its complexity and variations, contributing significantly to scientific advancements and holding immense potential for various scientific studies .


Molecular Structure Analysis

The molecular structure of “N-(4-(2-oxopiperidin-1-yl)phenyl)thiophene-2-carboxamide” is determined by its molecular formula, C16H18N2OS . The exact mass of the molecule is 286.11398438 g/mol . The compound has a complexity of 322 and a topological polar surface area of 60.6 Ų . For a detailed molecular structure, it is recommended to refer to specialized chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-(2-oxopiperidin-1-yl)phenyl)thiophene-2-carboxamide” include a molecular weight of 286.4 g/mol, an XLogP3-AA of 3.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The compound has an exact mass of 286.11398438 g/mol and a monoisotopic mass of 286.11398438 g/mol .

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-(2-oxopiperidin-1-yl)phenyl)thiophene-2-carboxamide and its derivatives have been explored for their potential in addressing various health conditions. For example, derivatives of thiophene carboxamide have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have been shown to exhibit significant activities against bacterial and fungal strains, as well as cancer cell lines, highlighting their potential in developing new therapeutic agents (Ahmed, 2007). Furthermore, the synthesis of novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes has been reported, which exhibited antimicrobial activity, suggesting their use in creating new antibiotics and antibacterial drugs (Babu, Pitchumani, & Ramesh, 2013).

Organic Synthesis and Chemical Properties

Research in organic synthesis involving N-(4-(2-oxopiperidin-1-yl)phenyl)thiophene-2-carboxamide focuses on exploring its reactivity and utility in constructing complex molecular architectures. Studies have demonstrated its role in the synthesis of heterocyclic compounds, such as the preparation of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide, which served as a precursor for various pyrimidinone derivatives with potential antibiotic and antibacterial properties (Ahmed, 2007). This highlights the compound's versatility in synthesizing biologically active molecules.

Pharmacological Studies

In the realm of pharmacology, derivatives of N-(4-(2-oxopiperidin-1-yl)phenyl)thiophene-2-carboxamide have been investigated for their pharmacological effects, particularly in the context of antimicrobial and anticancer activities. For instance, the synthesis and evaluation of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives have shown promising anticancer activity, indicating the potential of these compounds in cancer therapy (Atta & Abdel‐Latif, 2021).

Mechanism of Action

Target of Action

The primary target of N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide, also known as apixaban , is activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in the blood clotting process, and its inhibition can prevent thromboembolic diseases .

Mode of Action

Apixaban acts as a competitive inhibitor of FXa . It binds in the active site of FXa, leading to a rapid onset of inhibition . This interaction results in a significant reduction in thrombin generation, indirectly inhibiting platelet aggregation .

Biochemical Pathways

By inhibiting FXa, apixaban disrupts the coagulation cascade, reducing the conversion of prothrombin to thrombin . This disruption leads to a decrease in fibrin clot formation, thereby preventing thrombosis .

Pharmacokinetics

Apixaban exhibits good oral bioavailability, low clearance, and a small volume of distribution . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of apixaban in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .

Result of Action

The inhibition of FXa by apixaban results in a dose-dependent antithrombotic efficacy . It has been shown to improve antithrombotic activity without excessive increases in bleeding times when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .

Action Environment

The action of apixaban can be influenced by various environmental factors. For instance, certain drug-drug interactions may affect its efficacy and safety . Apixaban has a low potential for such interactions

properties

IUPAC Name

N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c19-15-5-1-2-10-18(15)13-8-6-12(7-9-13)17-16(20)14-4-3-11-21-14/h3-4,6-9,11H,1-2,5,10H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTSKXNKAUDYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.